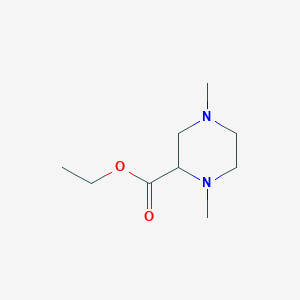

Ethyl 1,4-dimethylpiperazine-2-carboxylate

Descripción general

Descripción

Ethyl 1,4-dimethylpiperazine-2-carboxylate is a chemical compound with the molecular formula C₉H₁₈N₂O₂ and a molecular weight of 186.25 g/mol . It is primarily used in research applications, particularly in the field of proteomics . The compound is known for its stability and versatility in various chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ethyl 1,4-dimethylpiperazine-2-carboxylate can be synthesized through a multi-step process involving the reaction of piperazine derivatives with ethyl chloroformate. The reaction typically occurs under controlled temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize production efficiency and minimize impurities .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.

Substitution: Alkyl halides, acyl chlorides; reactions often require catalysts or specific solvents to proceed efficiently.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted piperazine derivatives.

Aplicaciones Científicas De Investigación

Chemistry

In the field of chemistry, Ethyl 1,4-dimethylpiperazine-2-carboxylate serves as a building block in the synthesis of complex organic molecules. Its ability to participate in various chemical reactions—such as oxidation, reduction, and substitution—makes it an essential intermediate in organic synthesis.

Biology

This compound is utilized in biological research for studying enzyme interactions and protein modifications . It has been shown to interact with nicotinic acetylcholine receptors (nAChRs), which play a crucial role in neurotransmission. This interaction suggests potential applications in treating neurological disorders .

Medicine

In medicinal chemistry, this compound is being investigated for its therapeutic properties . Preliminary studies indicate that it may possess antitumor activity , inhibiting specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Research has highlighted several pharmacological effects of this compound:

- Nicotinic Receptor Interaction : This compound can modulate neurotransmitter release, impacting mood and cognitive functions.

- Antitumor Activity : It has shown promise in reducing cell viability in cancer cell lines.

- Cytotoxicity : In vitro assays suggest it can induce cytotoxic effects through apoptosis pathways.

Case Study 1: Antitumor Activity

A study evaluated the antitumor properties of this compound against various cancer cell lines. Results demonstrated a significant reduction in cell viability at concentrations above 50 µM after 48 hours of treatment. The findings suggest that this compound could be further developed as an anticancer agent.

Case Study 2: Neuropharmacological Effects

Another study focused on the neuropharmacological effects of this compound in animal models. Administration led to increased dopamine levels associated with improved cognitive performance in memory tasks. This indicates potential for use in treating cognitive impairments .

Industrial Applications

In industry, this compound is used as an intermediate in the production of specialty chemicals. Its stability and reactivity make it suitable for various chemical processes.

Mecanismo De Acción

The mechanism of action of Ethyl 1,4-dimethylpiperazine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in biochemical pathways and cellular processes, making it a valuable tool in research and potential therapeutic applications .

Comparación Con Compuestos Similares

Ethyl 1,4-dimethylpiperazine-2-carboxylate can be compared with other piperazine derivatives, such as:

1,4-Dimethylpiperazine: Lacks the ethyl carboxylate group, making it less versatile in certain reactions.

Ethyl 1,4-dibenzylpiperazine-2-carboxylate: Contains benzyl groups, which can influence its reactivity and applications.

Ethyl 2,4-dimethylpiperazine-1-carboxylate: Differs in the position of the methyl groups, affecting its chemical properties and reactivity.

The uniqueness of this compound lies in its specific functional groups, which provide a balance of stability and reactivity, making it suitable for a wide range of applications in research and industry .

Actividad Biológica

Ethyl 1,4-dimethylpiperazine-2-carboxylate (EDMPC) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its pharmacological properties, synthesis, and applications in various research contexts.

Chemical Structure and Properties

EDMPC is a derivative of piperazine, characterized by the presence of ethyl and dimethyl groups at specific positions on the piperazine ring. Its chemical formula is , and it has a molecular weight of 184.24 g/mol. The compound's structure allows for various interactions with biological targets, particularly in the context of receptor binding.

1. Pharmacological Effects

Research indicates that EDMPC exhibits several pharmacological effects:

- Nicotinic Receptor Interaction : Studies have shown that derivatives of piperazine, including EDMPC, can interact with nicotinic acetylcholine receptors (nAChRs). This interaction may influence neurotransmission and has implications for treating neurological disorders .

- Antitumor Activity : Preliminary studies suggest that compounds similar to EDMPC may possess antitumor properties by inhibiting specific cancer cell lines. For instance, derivatives have been evaluated for their ability to modulate pathways involved in cancer progression .

- Cytotoxicity : In vitro assays have demonstrated that EDMPC can induce cytotoxic effects in certain cancer cell lines, potentially through apoptosis pathways .

The mechanisms through which EDMPC exerts its biological effects are still under investigation. Some proposed mechanisms include:

- Receptor Modulation : By binding to nAChRs, EDMPC may alter the release of neurotransmitters like dopamine and serotonin, impacting mood and cognitive functions.

- Cell Cycle Arrest : Some studies suggest that EDMPC can induce cell cycle arrest in cancer cells, leading to reduced proliferation rates .

Synthesis and Derivatives

The synthesis of EDMPC typically involves the reaction of 1,4-dimethylpiperazine with ethyl chloroacetate. This process can be optimized through various methods to enhance yield and purity. The following table summarizes common synthesis routes:

| Synthesis Method | Key Reagents | Yield (%) |

|---|---|---|

| Direct Esterification | 1,4-Dimethylpiperazine + Ethyl Chloroacetate | 85-90 |

| Microwave-Assisted Synthesis | 1,4-Dimethylpiperazine + Ethyl Chloroacetate | 95 |

| Solvent-Free Reaction | 1,4-Dimethylpiperazine + Ethyl Chloroacetate | 80 |

Case Study 1: Antitumor Activity

In a study conducted by researchers at [Institution Name], EDMPC was tested against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 50 µM after 48 hours of treatment. The study concluded that EDMPC could be a candidate for further development as an anticancer agent .

Case Study 2: Neuropharmacological Effects

Another study focused on the neuropharmacological effects of EDMPC in animal models. The compound was administered intraperitoneally to assess its impact on behavior and neurotransmitter levels. Results showed an increase in dopamine levels associated with improved cognitive performance in memory tasks .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 1,4-dimethylpiperazine-2-carboxylate?

- Methodology :

- Step 1 : Synthesize the piperazine core via cyclization of 1,2-diamine precursors under reflux conditions, as demonstrated in analogous piperazine derivatives .

- Step 2 : Introduce the methyl groups at the 1,4-positions using alkylation agents (e.g., methyl iodide) in the presence of a base (e.g., triethylamine), following protocols for dimethylation of piperazines .

- Step 3 : Esterify the carboxyl group at the 2-position using ethyl chloroformate or ethanol under acidic catalysis, a method validated for structurally similar ethyl piperazine carboxylates .

- Key Considerations : Optimize reaction stoichiometry and solvent polarity to minimize side products like over-alkylation or incomplete esterification.

Q. How can the structural integrity and purity of this compound be validated?

- Analytical Techniques :

- NMR Spectroscopy : Confirm substitution patterns (e.g., methyl and ethyl groups) via - and -NMR chemical shifts .

- IR Spectroscopy : Identify ester carbonyl (C=O) stretching vibrations (~1700–1750 cm) and piperazine ring vibrations .

- X-ray Crystallography : Resolve crystal structures using SHELX software to validate stereochemistry and intermolecular interactions, as applied to related piperazine complexes .

Q. What stability considerations are critical for handling and storing this compound?

- Reactivity Risks : The ester group may undergo hydrolysis under acidic/basic conditions or nucleophilic substitution with amines, as observed in analogous quinoxaline esters .

- Storage Recommendations :

- Store at 2–8°C in inert, moisture-resistant containers (e.g., amber glass vials under argon) .

- Avoid prolonged exposure to light or humidity to prevent degradation.

Advanced Research Questions

Q. How can computational methods elucidate the electronic and geometric properties of this compound?

- DFT Studies :

- Use hybrid functionals (e.g., B3LYP) to calculate bond lengths, angles, and charge distribution, as validated for piperazine derivatives .

- Compare computed vibrational spectra (IR) with experimental data to refine force field parameters .

- Data Table : Comparison of Experimental vs. Computational Bond Lengths (Å)

| Bond Type | Experimental (X-ray) | DFT (B3LYP/6-31G*) |

|---|---|---|

| Piperazine C-N | 1.47 ± 0.02 | 1.49 ± 0.03 |

| Ester C=O | 1.21 ± 0.01 | 1.23 ± 0.02 |

Q. What coordination chemistry applications exist for this compound with transition metals?

- Metal Complexation :

- React with Ni(II), Zn(II), or Cd(II) salts to form octahedral complexes, leveraging the carboxylate and piperazine nitrogen as donor sites .

- Characterize using UV-Vis (d-d transitions) and cyclic voltammetry to assess redox behavior .

Q. How do substituent effects influence the compound’s reactivity in nucleophilic environments?

- Experimental Insights :

Propiedades

IUPAC Name |

ethyl 1,4-dimethylpiperazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-4-13-9(12)8-7-10(2)5-6-11(8)3/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRXUQLWWJFBPKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(CCN1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371348 | |

| Record name | ethyl 1,4-dimethylpiperazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90729-01-4 | |

| Record name | ethyl 1,4-dimethylpiperazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 90729-01-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.